Cas no 123566-50-7 (Methanone, (3,5-difluorophenyl)-3-pyridinyl-)
Methanone, (3,5-difluorophenyl)-3-pyridinyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3,5-difluorophenyl)-3-pyridinyl-
- A1-24745
- AKOS010913672
- 3-(3,5-Difluorobenzoyl)pyridine
- (3,5-difluorophenyl)-pyridin-3-ylmethanone
- SCHEMBL10487075
- 123566-50-7
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- MDL: MFCD13152926
- Inchi: 1S/C12H7F2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H
- InChI Key: AQWVTOBOEMGCHN-UHFFFAOYSA-N
- SMILES: C(C1=CC(F)=CC(F)=C1)(C1=CC=CN=C1)=O
Computed Properties
- Exact Mass: 219.04957017Da
- Monoisotopic Mass: 219.04957017Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30Ų
Methanone, (3,5-difluorophenyl)-3-pyridinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 213523-2.500g |
3-(3,5-Difluorobenzoyl)pyridine, 95% |
123566-50-7 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
Methanone, (3,5-difluorophenyl)-3-pyridinyl- Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on Methanone, (3,5-difluorophenyl)-3-pyridinyl-
Introduction to Methanone, (3,5-difluorophenyl)-3-pyridinyl and Its Applications in Modern Chemical Research
Methanone, (3,5-difluorophenyl)-3-pyridinyl, is a compound with the CAS number 123566-50-7, which has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in drug discovery and material science. The combination of a pyridinyl group and a 3,5-difluorophenyl moiety endows this molecule with distinct chemical reactivity and potential biological activity.
The structural framework of Methanone, (3,5-difluorophenyl)-3-pyridinyl, consists of a central methanone group linked to a pyridine ring and a 3,5-difluorophenyl substituent. This arrangement not only contributes to its molecular stability but also enhances its ability to interact with biological targets. The presence of fluorine atoms in the 3,5-difluorophenyl group is particularly noteworthy, as fluorine can significantly influence the electronic properties and metabolic stability of a molecule.
In recent years, there has been growing interest in the development of novel compounds that incorporate both pyridine and fluorinated aromatic rings due to their potential in modulating biological pathways. Pyridine derivatives are well-known for their role as pharmacophores in various therapeutic agents, while fluorinated aromatic compounds have been extensively studied for their ability to enhance drug bioavailability and metabolic resistance. The synergistic effects of these structural features make Methanone, (3,5-difluorophenyl)-3-pyridinyl, an intriguing subject for further investigation.
One of the most compelling aspects of Methanone, (3,5-difluorophenyl)-3-pyridinyl, is its potential application in the development of small-molecule inhibitors. Researchers have been exploring its utility in targeting enzymes involved in critical biological processes such as signal transduction and DNA replication. The pyridinyl group can serve as a hinge-binding motif, allowing the compound to interact with specific amino acid residues in target proteins. Meanwhile, the 3,5-difluorophenyl moiety can provide additional binding interactions through hydrophobic and electrostatic forces.
Recent studies have highlighted the role of Methanone derivatives in addressing various therapeutic challenges. For instance, modifications to the methanone core have been investigated for their ability to improve binding affinity and selectivity towards disease-causing proteins. Additionally, the incorporation of fluorine atoms has been shown to enhance the metabolic stability of these compounds, reducing their susceptibility to degradation by enzymatic processes.
The synthesis of Methanone, (3,5-difluorophenyl)-3-pyridinyl, involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These techniques not only facilitate the formation of carbon-carbon bonds but also allow for precise functionalization at specific positions within the molecule.
In addition to its pharmaceutical applications, Methanone derivatives have shown promise in material science. The unique electronic properties of these compounds make them suitable candidates for use in organic electronics and photovoltaic devices. Researchers are exploring their potential as light-emitting diodes (LEDs) and organic photovoltaic cells (OPVs), where they could contribute to more efficient energy conversion technologies.
The growing body of research on Methanone derivatives underscores their significance in both academic and industrial settings. Collaborative efforts between chemists and biologists are essential for unraveling their full potential and translating laboratory findings into practical applications. As our understanding of molecular interactions continues to evolve, compounds like Methanone, (3,5-difluorophenyl)-3-pyridinyl will undoubtedly play a crucial role in shaping the future of chemical biology and drug discovery.
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